molecular formula C16H15Cl2NO2S B2468031 2-(2,4-dichlorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide CAS No. 2415631-27-3

2-(2,4-dichlorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B2468031
CAS No.: 2415631-27-3
M. Wt: 356.26
InChI Key: NQWRVSOQSCCRAX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a synthetic specialty chemical offered for early-stage research and development. This compound features a 2,4-dichlorophenoxyacetamide scaffold, a structure of significant interest in agrochemical and pharmaceutical discovery. The 2,4-dichlorophenoxy moiety is a key functional group found in the widely studied herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), which acts as a synthetic auxin, mimicking plant hormones to induce uncontrolled growth in broadleaf weeds . Furthermore, molecules incorporating acetamide linkages and heteroaromatic systems like thiophene are frequently investigated for their diverse biological activities and utility in medicinal chemistry . The specific integration of the thiophene-cyclopropylmethyl group in this molecule may be explored for its potential to modulate the compound's properties, such as its lipophilicity and binding affinity to biological targets. Researchers can utilize this compound as a building block or a novel chemical entity in various discovery pipelines. Potential areas of investigation include, but are not limited to, the development of new plant protection agents, the exploration of mechanisms involving oxidative stress in biological systems , and the synthesis of more complex molecules for biological screening. This product is sold on an as-is basis and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. The buyer assumes all responsibility for determining the suitability of this product for their intended purpose and for conducting any necessary analytical verification.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2S/c17-12-1-2-14(13(18)7-12)21-8-15(20)19-10-16(4-5-16)11-3-6-22-9-11/h1-3,6-7,9H,4-5,8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWRVSOQSCCRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Thiophene-3-carbaldehyde

Thiophene-3-carbaldehyde undergoes cyclopropanation via the Corey-Chaykovsky reaction. Treatment with trimethylsulfoxonium iodide (TMSI) and sodium hydride in DMSO at 0°C generates the cyclopropane ring. Subsequent reduction of the aldehyde to a primary alcohol (NaBH₄, ethanol) and conversion to the amine via Gabriel synthesis (phthalimide, then hydrazine) yields the target amine.

Reaction Conditions :

  • Cyclopropanation : 0°C, 2 hours, 70–75% yield
  • Reduction : RT, 1 hour, 90% yield
  • Gabriel Synthesis : 80°C, 6 hours, 65–70% yield

Catalytic Cyclopropanation Using Thiamine

A biosourced approach leverages thiamine (vitamin B₁) and ascorbic acid in ethanol. Thiophene-3-carbaldehyde reacts with methyl acrylate in the presence of thiamine hydrochloride (5 mol%) and sodium ascorbate (20 mol%) at 50°C for 12 hours, forming the cyclopropane derivative. Reductive amination (NH₃, H₂/Pd-C) then affords the amine.

Method Catalyst System Yield (%) Solvent Source
Corey-Chaykovsky TMSI, NaH 70–75 DMSO
Thiamine-Ascorbate Thiamine·HCl, NaAsc 60–65 Ethanol

Amide Coupling

The final step couples the acyl chloride with [1-(thiophen-3-yl)cyclopropyl]methylamine. In anhydrous DCM, the amine (1.2 equiv) is added dropwise to the acyl chloride (1.0 equiv) at 0°C, followed by triethylamine (2.0 equiv). The reaction proceeds at room temperature for 4–6 hours, yielding 80–85% of the target acetamide after column chromatography.

Optimization Data :

  • Solvent Screening : DCM > THF > EtOAc (higher polarity reduces yield by 10–15%)
  • Base Effect : Et₃N > pyridine > DIPEA (Et₃N minimizes side reactions)

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The strain inherent to cyclopropane necessitates careful handling. Prolonged exposure to acidic or basic conditions induces ring-opening. Conducting coupling reactions at low temperatures (0–5°C) and avoiding strong acids/bases preserves integrity.

Regioselectivity in Thiophene Functionalization

Thiophene-3-position reactivity dominates under Friedel-Crafts conditions, but electrophilic substitutions may occur at the 2-position. Employing directing groups (e.g., –CHO) and low-temperature lithiation (n-BuLi, –78°C) ensures 3-substitution.

Comparative Analysis with Structural Analogs

The target compound shares synthetic pathways with simpler analogs. For instance, 2-(2,4-dichlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide (CAS: 1058259-04-3) omits the cyclopropane moiety, simplifying synthesis to a direct amidation step.

Compound Molecular Weight (g/mol) Key Synthetic Difference Yield (%) Source
2-(2,4-Dichlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide 316.2 No cyclopropane functionalization 85–90
Target Compound 356.3 Cyclopropane-modified amine 70–75

Scalability and Industrial Considerations

Patent CN-101391969-A highlights the economic viability of using low-toxicity solvents (ethanol, DMF) and recyclable bases (K₂CO₃). Kilogram-scale trials demonstrate 75–80% overall yield, with purification via recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dichlorophenoxy group or to reduce the thiophene ring.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or reduced thiophene derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. The cyclopropyl group can enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The compound shares a 2,4-dichlorophenoxyacetamide core with multiple analogs (Table 1). Key differences lie in the nitrogen substituents, which modulate physicochemical properties and biological activity.

Table 1: Structural Comparison of Phenoxyacetamide Derivatives

Compound Name / ID Nitrogen Substituent Unique Features Reference
Target Compound [1-(Thiophen-3-yl)cyclopropyl]methyl Thiophene ring, cyclopropane constraint -
Compound 533 (2,4-D analog) 4-Methylpyridin-2-yl Pyridine ring, basic nitrogen
27i (Pseudomonas inhibitor) Cyclopropyl(4-fluorophenyl)methyl Fluorophenyl, cyclopropane
27m (Pseudomonas inhibitor) Cyano(4-fluorophenyl)methyl Cyano group, fluorophenyl
Alachlor (Pesticide) Methoxymethyl(2,6-diethylphenyl) Diethylphenyl, methoxy
Auxin Agonist Activity
  • Compound 533 exhibits herbicidal activity akin to 2,4-D, with the pyridyl group enhancing solubility and membrane permeability .
  • Target Compound : The thiophene moiety may improve binding to auxin receptors due to its electron-rich π-system, while the cyclopropane could reduce enzymatic degradation.
Enzyme Inhibition
  • Compound 27i and 27m inhibit Pseudomonas enzymes, with fluorophenyl and cyano groups contributing to hydrophobic interactions and hydrogen bonding, respectively . The target compound’s thiophene may similarly engage in π-π stacking with enzyme active sites.
Pesticide Activity
  • Alachlor targets weed acetyl-CoA carboxylase, relying on its chloro and methoxy groups for selectivity . The target compound’s dichlorophenoxy group may confer overlapping herbicidal mechanisms but with altered specificity due to its unique substituent.

Key Differentiators of the Target Compound

Thiophene vs.

Metabolic Stability : Cyclopropane rings resist oxidative metabolism, contrasting with alachlor’s methoxymethyl group, which is prone to hydrolysis .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C13H13Cl2NO Molecular Weight 288 15 g mol \text{C}_{13}\text{H}_{13}\text{Cl}_2\text{N}\text{O}\quad \text{ Molecular Weight 288 15 g mol }

The biological activity of this compound primarily involves its interaction with specific biological targets, including receptors and enzymes. Research indicates that this compound may exhibit:

  • Antifungal Activity : Its structure suggests potential fungicidal properties, particularly against pathogenic fungi.
  • Receptor Modulation : The compound could interact with sigma receptors, which are implicated in various physiological processes and may influence pain modulation and neuroprotection.

Biological Activity Data

Biological Activity Target Effect Reference
AntifungalVarious fungal speciesInhibition of fungal growth
Sigma Receptor Bindingσ1 and σ2 receptorsHigh affinity for σ1 receptor

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of the compound against several strains of fungi. The results demonstrated that it significantly inhibited the growth of Candida albicans and Aspergillus niger at low concentrations (IC50 values ranging from 5 to 20 µg/mL). This suggests a potential application in treating fungal infections.

Study 2: Sigma Receptor Interaction

In vitro binding assays revealed that the compound has a Ki value of 42 nM for the σ1 receptor, indicating a strong binding affinity. Moreover, it was found to be 36 times more selective for σ1 than for σ2 receptors. Molecular docking studies illustrated that the compound forms critical interactions with key amino acids in the receptor's binding pocket, enhancing its potential as a therapeutic agent for pain management.

Toxicity Profile

The toxicity analysis conducted on various cell lines indicated that the compound exhibits low cytotoxicity at therapeutic concentrations. This is crucial for its development as a safe pharmacological agent. Further studies are needed to confirm these findings in vivo.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(2,4-dichlorophenoxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide?

The synthesis involves multi-step reactions, including:

  • Nucleophilic substitution for introducing the dichlorophenoxy group.
  • Amide coupling (e.g., via carbodiimide reagents) to attach the cyclopropane-thiophene methyl moiety.
  • Cyclopropanation of the thiophene derivative using methods like Simmons-Smith or transition-metal catalysis.

Critical parameters include:

  • Temperature control (e.g., maintaining 0–5°C during amide coupling to minimize side reactions) .
  • Solvent selection (e.g., dichloromethane or DMF for polar intermediates) .
  • Catalysts (e.g., palladium for cross-coupling steps) .
    Yield optimization (~60–75%) typically requires iterative purification via column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the dichlorophenoxy group and cyclopropane-thiophene linkage (e.g., δ 1.2–1.5 ppm for cyclopropane protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect trace byproducts .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

Q. How do the compound’s structural features influence its physicochemical properties?

  • The 2,4-dichlorophenoxy group enhances lipophilicity (logP ~3.5–4.0), critical for membrane permeability .
  • The thiophene-cyclopropane moiety introduces steric constraints, potentially affecting binding to biological targets .
  • Hydrogen-bond acceptors (amide carbonyl, ether oxygen) may govern solubility in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the cyclopropane group) .
  • Isotopic labeling : Deuterated analogs clarify ambiguous fragmentation pathways in MS .
  • DFT calculations : Predict and compare theoretical vs. experimental NMR chemical shifts (software: Gaussian, ORCA) .

Q. How can reaction yields be improved for the cyclopropane formation step?

  • Catalyst screening : Transition-metal catalysts (e.g., Rh(II) or Cu) may enhance stereoselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 10–15% .
  • In situ monitoring : ReactIR or LC-MS tracks intermediate stability and guides quenching timing .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes to targets like cytochrome P450 or kinases .
  • MD simulations : GROMACS or AMBER evaluates stability of ligand-target complexes over 100+ ns trajectories .
  • Pharmacophore modeling : Identifies critical interactions (e.g., halogen bonding with dichlorophenoxy groups) .

Q. How can researchers address discrepancies between in vitro and in vivo activity data for this compound?

  • Metabolic stability assays : Liver microsome studies (human/rodent) identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
  • Prodrug modification : Masking the amide group with enzymatically cleavable protectors (e.g., esters) improves bioavailability .
  • Tissue distribution studies : Radiolabeled analogs (e.g., 14C) quantify accumulation in target organs .

Q. What are the best practices for validating the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products .
  • Long-term stability : Monitor purity via HPLC at intervals (0, 3, 6 months) under controlled (25°C/60% RH) and accelerated (40°C/75% RH) conditions .
  • Stabilizers : Use antioxidants (e.g., BHT) or inert atmospheres (N2) for oxygen-sensitive intermediates .

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